4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate
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Overview
Description
4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group, a hydrazinylidene moiety, and a dichlorobenzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it into hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Research may explore its potential as an antimicrobial agent against various pathogens.
Cancer Research: Possible applications in cancer research due to its unique chemical structure.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism by which 4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of various biochemical pathways. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate
- [4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate
Uniqueness
The presence of the fluorobenzoyl group in 4-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxyphenyl 2,4-dichlorobenzoate imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the benzoyl group.
Properties
Molecular Formula |
C22H15Cl2FN2O4 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl2FN2O4/c1-30-20-9-13(12-26-27-21(28)14-3-2-4-16(25)10-14)5-8-19(20)31-22(29)17-7-6-15(23)11-18(17)24/h2-12H,1H3,(H,27,28)/b26-12+ |
InChI Key |
LGYZKIDMXKOJQK-RPPGKUMJSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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